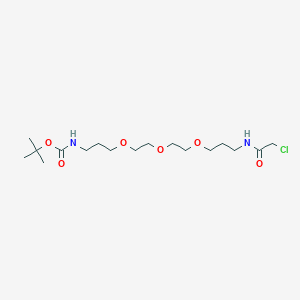

Chloroacetamido-C-PEG3-C3-NHBoc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClN2O6/c1-17(2,3)26-16(22)20-7-5-9-24-11-13-25-12-10-23-8-4-6-19-15(21)14-18/h4-14H2,1-3H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBMYSGRCJLZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chloroacetamido-C-PEG3-C3-NHBoc: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Chloroacetamido-C-PEG3-C3-NHBoc, a heterobifunctional linker pivotal in the advancement of targeted protein degradation.

This guide details the chemical structure, physicochemical properties, and functional applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is presented to facilitate its effective use in research and development.

Chemical Structure and Properties

This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. It features a chloroacetamide group at one terminus and a Boc-protected amine at the other, connected by a flexible PEG3 and a C3 alkyl spacer. This architecture allows for the sequential conjugation of two different molecular entities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | tert-butyl (3-(2-(2-(3-(2-chloroacetamido)propoxy)ethoxy)ethoxy)propyl)carbamate | N/A |

| CAS Number | 934164-55-3 | |

| Molecular Formula | C17H33ClN2O6 | |

| Molecular Weight | 396.91 g/mol | |

| SMILES | O=C(CCl)NCCCOCCOCCOCCCNC(OC(C)(C)C)=O | |

| Appearance | Liquid or solid | N/A |

| Solubility | Soluble in DMSO (e.g., 10 mM) | |

| Storage | Store at -20°C for long-term stability. | N/A |

Functional Description and Applications

This compound serves as a versatile linker in bioconjugation and medicinal chemistry. Its primary application is in the construction of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The chloroacetamide group provides a reactive handle for conjugation to nucleophilic residues on a protein ligand, typically cysteine thiols, through an S-alkylation reaction. The Boc-protected amine, after deprotection under acidic conditions, allows for the attachment of a second ligand, often an E3 ligase binder, via amide bond formation. The hydrophilic PEG3 spacer enhances the aqueous solubility of the resulting conjugate and provides optimal spatial separation between the two ligands.

Experimental Protocols

Similarly, specific protocols for its use in PROTAC synthesis are highly dependent on the nature of the target protein ligand and the E3 ligase ligand. A general experimental workflow for the synthesis of a PROTAC using this linker is provided.

Generalized Synthesis Workflow

Generalized PROTAC Synthesis Workflow

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed. Handle in a well-ventilated area and avoid release to the environment.

Signaling Pathways and Mechanism of Action

This compound itself is not a signaling molecule. Its function is to link two biologically active molecules. The resulting PROTAC, however, is designed to modulate a specific signaling pathway by inducing the degradation of a target protein. The general mechanism of action for a PROTAC is illustrated below.

PROTAC Mechanism of Action

This diagram illustrates how a PROTAC, synthesized using a linker like this compound, brings a target protein and an E3 ligase into proximity. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.

Conclusion

This compound is a key enabling tool for the development of PROTACs and other bioconjugates. Its well-defined structure, including a reactive chloroacetamide, a protected amine, and a hydrophilic PEG spacer, provides researchers with a versatile platform for linking molecules of interest. While specific, detailed experimental protocols are proprietary or application-dependent, the generalized workflows and mechanistic diagrams provided in this guide offer a solid foundation for its application in innovative drug discovery and chemical biology research.

Chloroacetamido-C-PEG3-C3-NHBoc in PROTACs: A Technical Guide to Covalent Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of a PROTAC is the linker, which connects the target-binding and E3 ligase-recruiting moieties. This technical guide delves into the mechanism of action of a specific type of linker component, the chloroacetamide group, as exemplified by the conceptual use of "Chloroacetamido-C-PEG3-C3-NHBoc" in covalent PROTACs. While no specific PROTACs utilizing this exact linker are publicly documented, this guide will leverage data from well-characterized chloroacetamide-containing covalent PROTACs to provide an in-depth understanding of their mechanism, a summary of relevant quantitative data, detailed experimental protocols, and visualizations of the involved biological pathways. The chloroacetamide moiety acts as a reactive "warhead," forming a covalent bond with nucleophilic residues, most notably cysteine, on the target protein. This irreversible interaction can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.

Core Mechanism of Action: Covalent Inhibition Driving Protein Degradation

The fundamental principle of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The incorporation of a chloroacetamide group into the PROTAC linker introduces a covalent targeting strategy.

The chloroacetyl group of the linker functions as an electrophile, susceptible to nucleophilic attack by amino acid residues on the target protein. The thiol group (-SH) of a cysteine residue is a particularly strong nucleophile and a common target for chloroacetamido-based covalent inhibitors. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine attacks the carbon atom of the chloroacetyl group, displacing the chloride ion and forming a stable and typically irreversible thioether bond.

This covalent modification offers several potential advantages for a PROTAC:

-

Increased Potency: The irreversible binding can lead to a more stable ternary complex (Target Protein-PROTAC-E3 Ligase), enhancing the efficiency of ubiquitination and subsequent degradation.

-

Prolonged Duration of Action: Once covalently bound, the PROTAC's effect is not solely dependent on its circulating concentration, as the target protein is permanently marked for degradation. The effect is only reversed upon the synthesis of new protein.

-

Targeting "Undruggable" Proteins: Covalent PROTACs can effectively target proteins that lack deep binding pockets, a common challenge for traditional small molecule inhibitors.

However, the high reactivity of the chloroacetamide group also presents challenges, including the potential for off-target covalent modification of other cysteine-containing proteins, which can lead to toxicity.[1]

Quantitative Data Presentation

While specific data for a PROTAC containing the this compound linker is unavailable, the following tables summarize key quantitative parameters for representative covalent PROTACs targeting oncogenic proteins. These parameters, DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved), are crucial for evaluating PROTAC efficacy.

Table 1: Degradation Activity of a Covalent KRAS G12C PROTAC (LC-2) [2][3][4][5]

| Cell Line | Cancer Type | KRAS G12C Status | DC50 (µM) |

| NCI-H2030 | Lung Adenocarcinoma | Homozygous | 0.25 - 0.76 |

| NCI-H23 | Lung Adenocarcinoma | Heterozygous | 0.25 - 0.76 |

| MIA PaCa-2 | Pancreatic Cancer | Homozygous | 0.25 - 0.76 |

Table 2: Degradation Activity of Covalent EGFR PROTACs [6][7][8][9]

| PROTAC | Target EGFR Mutant | Cell Line | DC50 (nM) | Dmax (%) |

| 13 | EGFRdel19 | HCC-827 | 3.57 | >90 |

| CP17 | EGFRL858R/T790M | H1975 | 1.56 | ~80 |

| CP17 | EGFRdel19 | HCC827 | 0.49 | ~80 |

Table 3: Degradation Activity of a Reversible Covalent BTK PROTAC (RC-3) [10]

| Cell Line | Target | DC50 (nM) | Dmax (%) |

| Mino | BTK | <10 | >85 |

Experimental Protocols

The characterization of a covalent PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.

Synthesis of a Covalent PROTAC (General Workflow)

The synthesis of a PROTAC with a chloroacetamido-containing linker generally involves a multi-step process. The this compound linker provides a framework with a reactive chloroacetamide group at one end and a Boc-protected amine at the other.

-

Deprotection: The Boc protecting group on the amine end of the linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Coupling to E3 Ligase Ligand: The deprotected amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

-

Coupling to Target Protein Ligand: The chloroacetamide group can be introduced by reacting an amine-functionalized precursor of the target-binding moiety with chloroacetyl chloride. Alternatively, if the target ligand has a suitable nucleophile, it can be directly coupled to a linker already containing the chloroacetamide.

A detailed, step-by-step synthesis protocol would be specific to the target and E3 ligase ligands being used.[11][12]

Ternary Complex Formation Assay

Confirming the formation of the Target Protein-PROTAC-E3 Ligase ternary complex is a critical step.

-

Method: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)

-

Immobilize the biotinylated target protein on a streptavidin-coated sensor chip.

-

Inject a solution containing the E3 ligase complex alone to establish a baseline.

-

Inject a solution of the PROTAC alone to measure its binary interaction with the target protein.

-

Inject a solution containing both the PROTAC and the E3 ligase complex to measure the formation of the ternary complex.

-

Analyze the binding and dissociation kinetics to determine the affinity and stability of the ternary complex.

-

Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.

-

Method: In Vitro Ubiquitination Assay

-

Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, ubiquitin, and ATP in a reaction buffer.

-

Add the covalent PROTAC or a vehicle control (e.g., DMSO).

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an antibody specific for the target protein to visualize the appearance of higher molecular weight bands corresponding to ubiquitinated protein.

-

Cellular Protein Degradation Assay

This assay quantifies the degradation of the target protein in a cellular context.

-

Method: Western Blotting for DC50 and Dmax Determination

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the covalent PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control.

-

Lyse the cells and determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

-

Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13][14][15]

-

Confirmation of Covalent Binding

-

Method: Intact Protein Mass Spectrometry

-

Incubate the purified target protein with the covalent PROTAC.

-

Analyze the protein sample using high-resolution mass spectrometry (e.g., ESI-Q-TOF).

-

Compare the mass of the treated protein with the untreated control. A mass shift corresponding to the molecular weight of the PROTAC will confirm covalent binding.[16][17][18]

-

-

Method: Peptide Mapping by LC-MS/MS

-

After incubation with the covalent PROTAC, digest the target protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the peptide fragment that shows a mass increase corresponding to the adducted PROTAC.

-

The fragmentation pattern (MS/MS spectrum) of this peptide will pinpoint the exact cysteine residue that was modified.

-

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of a covalent PROTAC and the downstream signaling pathways affected by the degradation of key oncogenic proteins.

Caption: General mechanism of action for a covalent PROTAC.

Caption: Downstream signaling pathways affected by KRAS degradation.[5][19][20]

Caption: B-cell receptor signaling pathway inhibited by BTK degradation.[1][21][22]

Caption: EGFR signaling pathways affected by PROTAC-mediated degradation.[23][24][25]

Conclusion

The use of a chloroacetamide moiety within a PROTAC linker represents a powerful strategy for developing covalent degraders. By forming an irreversible bond with the target protein, these PROTACs can achieve potent and sustained protein knockdown, offering a promising therapeutic avenue for a range of diseases, including cancers driven by oncogenic proteins like KRAS, BTK, and EGFR. While the specific linker "this compound" has not been described in the context of a complete PROTAC in the available literature, the principles outlined in this guide, based on analogous covalent PROTACs, provide a comprehensive framework for understanding its potential mechanism of action. The continued exploration of covalent chemistries in PROTAC design, coupled with rigorous experimental characterization, will undoubtedly expand the arsenal (B13267) of tools available to drug discovery scientists in the pursuit of novel and effective therapies.

References

- 1. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]

- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.chalmers.se [research.chalmers.se]

- 14. researchgate.net [researchgate.net]

- 15. kisacoresearch.com [kisacoresearch.com]

- 16. nuvisan.com [nuvisan.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Native Molecule Drug Discovery Assays Using Mass Spec - American Chemical Society [acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PROTAC-Mediated Degradation of Bruton’s Tyrosine Kinase as a Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Crucial Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in targeted protein degradation, offering a comprehensive overview of their impact on PROTAC performance, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and experimental processes.

The Core Function of Linkers in PROTACs

The linker in a PROTAC molecule plays a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2][3] Its length, flexibility, and chemical composition directly influence the spatial arrangement of the two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target.[3][4] An ideal linker facilitates the formation of a stable ternary complex while also imparting favorable drug-like properties to the PROTAC molecule, such as solubility and cell permeability.[5][]

Polyethylene Glycol (PEG) Linkers: Properties and Advantages

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer a unique set of properties that are highly advantageous in PROTAC design.[2][3]

-

Hydrophilicity and Solubility: The ether oxygens in the PEG backbone can form hydrogen bonds with water, significantly increasing the aqueous solubility of the often large and hydrophobic PROTAC molecules.[2][3] This is a crucial factor for improving their developability as therapeutic agents.

-

Flexibility: The rotational freedom of the C-O bonds in the PEG chain provides conformational flexibility, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[7] This flexibility can be particularly beneficial when the optimal binding poses of the two ligands are not perfectly aligned.

-

Tunable Length: PEG linkers can be synthesized with precise lengths by varying the number of ethylene glycol units.[4] This allows for the systematic optimization of the distance between the target protein and the E3 ligase to achieve maximal degradation efficiency.[4][8]

-

Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe and suitable component for therapeutic molecules.[2]

Quantitative Impact of PEG Linkers on PROTAC Performance

The length and composition of the PEG linker have a profound and quantifiable impact on the biological activity and physicochemical properties of PROTACs. The optimization of these parameters is a critical step in the development of potent and effective protein degraders.

Degradation Efficacy (DC50 and Dmax)

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The length of the PEG linker is a critical determinant of both parameters. An optimal linker length is required to facilitate the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation. Linkers that are too short may cause steric hindrance, preventing the complex from forming, while linkers that are too long can lead to a decrease in potency due to entropic penalties.[4][8]

Table 1: Impact of PEG Linker Length on Degradation of Various Target Proteins

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 | Dmax (%) | Reference |

| BRD4 | VHL | PEG | 3 | 55 nM | 85 | [7] |

| BRD4 | VHL | PEG | 4 | 20 nM | 95 | [7] |

| BRD4 | VHL | PEG | 5 | 15 nM | >98 | [7] |

| BRD4 | VHL | PEG | 6 | 30 nM | 92 | [7] |

| ERα | VHL | Alkyl/PEG | 9 | >10 µM | ~50 | [4] |

| ERα | VHL | Alkyl/PEG | 12 | ~5 µM | ~75 | [4] |

| ERα | VHL | Alkyl/PEG | 16 | ~1 µM | ~95 | [4] |

| ERα | VHL | Alkyl/PEG | 19 | ~5 µM | ~70 | [4] |

| ERα | VHL | Alkyl/PEG | 21 | >10 µM | ~60 | [4] |

| TBK1 | Cereblon | Alkyl/PEG | < 12 | No degradation | - | [4] |

| TBK1 | Cereblon | Alkyl/PEG | 21 | 3 nM | 96 | [4] |

| TBK1 | Cereblon | Alkyl/PEG | 29 | 292 nM | 76 | [4] |

Physicochemical Properties

The incorporation of PEG linkers significantly influences the physicochemical properties of PROTACs, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters include the calculated octanol-water partition coefficient (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD) and acceptors (HBA). Generally, increasing the number of PEG units increases the hydrophilicity, which can be beneficial for solubility but may impact cell permeability.

Table 2: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Reference |

| PROTAC 1 | PEG3 | 850 | 3.5 | 150 | 5 | 12 | [2][9] |

| PROTAC 2 | PEG4 | 894 | 3.2 | 160 | 5 | 13 | [2][9] |

| PROTAC 3 | PEG5 | 938 | 2.9 | 170 | 5 | 14 | [2][9] |

| PROTAC 4 | PEG6 | 982 | 2.6 | 180 | 5 | 15 | [2][9] |

Cell Permeability

The ability of a PROTAC to cross the cell membrane is essential for its therapeutic effect. The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity from PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane, their flexible nature can be advantageous.[10][11] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[10] However, excessive PEGylation can lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Table 3: Impact of PEG Linker Length on Cell Permeability

| PROTAC | Linker Composition | PAMPA (-log Pe, cm/s) | Reference |

| PROTAC A | PEG2 | 6.56 | [10][11] |

| PROTAC B | PEG3 | >7.37 | [10][11] |

| PROTAC C | Alkyl | 6.8 | [10][11] |

Signaling Pathway and Experimental Workflows

The rational design and optimization of PEGylated PROTACs require a thorough understanding of the underlying biological pathways and the use of robust experimental workflows.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves a series of well-defined steps, beginning with the formation of the ternary complex and culminating in the degradation of the target protein by the proteasome.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Chloroacetamido-C-PEG3-C3-NHBoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-C-PEG3-C3-NHBoc is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a revolutionary therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[3][4] This linker, featuring a chloroacetamide reactive group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for conjugating a POI ligand to an E3 ubiquitin ligase ligand.[1] This guide provides a comprehensive overview of its chemical properties, application in PROTAC synthesis, and the underlying biological mechanism.

Core Compound Data

The quantitative properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 396.91 g/mol |

| Molecular Formula | C17H33ClN2O6 |

| CAS Number | 934164-55-3 |

Mechanism of Action: The PROTAC Approach

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3][4][5] The linker, such as this compound, plays a critical role in connecting the two ligands and orienting them in a productive ternary complex.[6]

The ubiquitin-proteasome pathway is a major cellular pathway for protein degradation in eukaryotic cells.[7][8] It involves a cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[7][9] The E3 ligase is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin to it.[7] Polyubiquitinated proteins are then recognized and degraded by the proteasome.[8][9]

Signaling Pathway Diagram

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The chloroacetamide group serves as a reactive handle for conjugation with a nucleophilic residue (e.g., cysteine) on a ligand, while the Boc-protected amine can be deprotected to allow for coupling with the other ligand.

Experimental Workflow Diagram

Caption: General synthetic workflow for PROTAC assembly.

Detailed Methodologies

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine can be used in the next step with or without further purification.

Step 2: Amide Coupling with an E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (containing a carboxylic acid) in an appropriate solvent like dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Add the deprotected amine-linker from Step 1 to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the chloroacetamide-linker-E3 ligand conjugate.

Step 3: Conjugation with a Protein of Interest (POI) Ligand

-

Dissolve the chloroacetamide-linker-E3 ligand conjugate and the POI ligand (containing a nucleophilic group, typically a thiol) in a polar aprotic solvent like DMF or DMSO.

-

Add a mild base, such as potassium carbonate or DIPEA, to facilitate the nucleophilic substitution reaction.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting materials are consumed, as monitored by LC-MS.

-

Purify the final PROTAC molecule using reverse-phase preparative HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs. Its well-defined structure, including a reactive chloroacetamide group, a flexible PEG spacer, and a protected amine, allows for a modular and systematic approach to PROTAC design and assembly.[6][10] Understanding its chemical properties and the methodologies for its incorporation into bifunctional molecules is crucial for researchers and scientists working at the forefront of targeted protein degradation and novel drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hoelzel-biotech.com [hoelzel-biotech.com]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. PROTACs and Molecular Glues [astrazeneca.com]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chloroacetamido-C-PEG3-C3-NHBoc for Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.

The architecture of a PROTAC is modular, consisting of three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of the efficacy and pharmacokinetic properties of the PROTAC. PEG-based linkers, such as Chloroacetamido-C-PEG3-C3-NHBoc, are frequently employed to enhance solubility and provide versatile handles for chemical conjugation. This guide provides a technical overview of the core concepts, hypothetical applications, and experimental protocols related to the use of this compound in the development of novel protein degraders.

Core Concepts: Synthesis and Mechanism of Action

This compound is a bifunctional linker possessing two key reactive moieties: a chloroacetamide group and a Boc-protected amine. This structure allows for a sequential and controlled synthesis of a PROTAC molecule.

1. Synthetic Strategy:

The synthesis of a PROTAC using this linker typically involves a two-step process:

-

Step 1: Conjugation to the E3 Ligase Ligand: The Boc-protected amine provides a stable, yet readily deprotected, handle. The tert-butyloxycarbonyl (Boc) group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to reveal a primary amine.[1] This amine can then be coupled to an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or lenalidomide (B1683929) for Cereblon, or a VHL ligand) that has a carboxylic acid functionality, using standard amide bond formation reagents like HATU or HBTU.

-

Step 2: Conjugation to the Target Protein Ligand (Warhead): The chloroacetamide group is a reactive electrophile that can form a stable covalent bond with nucleophilic residues on a protein, most notably the thiol group of cysteine residues.[2][3][4] This reaction proceeds via an SN2 mechanism.[2] Therefore, the chloroacetamide end of the linker can be reacted with a warhead that contains a free thiol group. This strategy allows for the creation of covalent or targeted covalent PROTACs.

2. Mechanism of Action:

Once synthesized, the PROTAC orchestrates the degradation of the target protein through the following steps:

-

Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, brings the target protein and the E3 ubiquitin ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released to induce the degradation of another target protein molecule, acting in a catalytic manner.

Hypothetical Data Presentation

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally derived results for a PROTAC containing this compound.

Table 1: Hypothetical Degradation Efficacy of PROTAC-X

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| Cell Line A | Protein X | 25 | 95 |

| Cell Line B | Protein X | 40 | 92 |

| Cell Line C | Protein X | 15 | 98 |

DC50: The concentration of PROTAC required to degrade 50% of the target protein.[5] Dmax: The maximum percentage of protein degradation achieved.

Table 2: Hypothetical Binding Affinities

| Component | Binding Target | Kd (nM) |

| Warhead | Target Protein X | 150 |

| E3 Ligand | Cereblon | 500 |

| PROTAC-X | Target Protein X | 120 |

| PROTAC-X | Cereblon | 450 |

Kd: Dissociation constant, a measure of binding affinity.

Detailed Experimental Protocols

The following are representative protocols that can be adapted to evaluate a novel PROTAC synthesized using the this compound linker.

Protocol 1: General Synthesis of a PROTAC Molecule

-

Boc Deprotection:

-

Dissolve this compound in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the amine salt.

-

-

Amide Coupling to E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand-COOH (1 eq), the deprotected linker amine salt (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

-

Dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography to yield the chloroacetamide-linker-E3 ligand conjugate.

-

-

Conjugation to Thiol-Containing Warhead:

-

Dissolve the chloroacetamide-linker-E3 ligand conjugate (1 eq) and the thiol-containing warhead (1.2 eq) in a solvent such as DMF.

-

Add a mild base like potassium carbonate (2 eq).

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Purify the final PROTAC product using reverse-phase HPLC.

-

Protocol 2: Western Blot for Protein Degradation

-

Cell Treatment:

-

Plate cells (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine DC50 and Dmax values.[6][7]

-

Protocol 3: In-Cell Ubiquitination Assay

-

Cell Treatment:

-

Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a shorter time period (e.g., 2-4 hours).

-

Crucially, include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of polyubiquitinated proteins.

-

-

Immunoprecipitation (IP):

-

Lyse the cells as described above.

-

Incubate the protein lysates with an antibody against the target protein overnight at 4°C to form an antibody-protein complex.

-

Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complex.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

-

Western Blot Analysis:

-

Elute the protein from the beads by boiling in Laemmli buffer.

-

Perform western blotting as described above.

-

Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1). An increase in the high molecular weight smear in the PROTAC-treated sample indicates polyubiquitination of the target protein.[8][9]

-

Conclusion

The this compound linker offers a versatile platform for the synthesis of PROTACs. Its distinct reactive ends allow for a controlled and modular synthetic approach, which is highly advantageous in the optimization of PROTAC properties. The chloroacetamide moiety provides an avenue for developing targeted covalent degraders, potentially offering enhanced potency and duration of action. While this guide has presented a hypothetical framework, the principles and protocols outlined herein provide a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders utilizing this and similar PEG-based linkers, thereby advancing the exciting field of targeted protein degradation.

References

- 1. jk-sci.com [jk-sci.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Ubiquitination Assay - Profacgen [profacgen.com]

- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Blueprint: A Technical Guide to PROTAC Design with PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate unwanted proteins. A critical and often underestimated component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their unique ability to favorably modulate the physicochemical and pharmacological properties of PROTACs. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC design featuring PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.

Core Principles of PEG Linkers in PROTAC Design

The linker in a PROTAC molecule is not a passive spacer but a crucial determinant of its efficacy.[1] The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex, which is composed of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] PEG linkers, with their repeating ethylene (B1197577) glycol units, offer a unique set of advantages in PROTAC design.

Improving Solubility and Permeability: One of the major challenges in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of PEG linkers can enhance the overall solubility of the PROTAC molecule.[2] Furthermore, the flexibility of PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.

Optimizing Ternary Complex Formation: The length of the PEG linker is a critical parameter that dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex.[3] A linker that is too short may lead to steric hindrance, preventing complex formation, while an excessively long linker can result in a high degree of conformational flexibility, which can be entropically unfavorable for stable complex formation.[3] Therefore, the optimal PEG linker length must be empirically determined for each target and E3 ligase pair to achieve efficient ubiquitination and subsequent degradation.

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The optimal length of a PEG linker is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of different PROTACs, as measured by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| ERα | VHL | PEG | 12 | >1000 | - | [3] |

| ERα | VHL | PEG | 16 | 190 | >95 | [3] |

| ERα | VHL | PEG | 21 | 3 | >95 | [3] |

| TBK1 | VHL | PEG | <12 | No degradation | - | [3] |

| TBK1 | VHL | PEG | 21 | 3 | 96 | [3] |

| TBK1 | VHL | PEG | 29 | 292 | 76 | [3] |

| BTK | Cereblon | PEG | - | 2.2 | 97 | [4] |

Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution.

Key Experimental Protocols

The development of effective PROTACs relies on a suite of robust experimental assays to characterize their binding, degradation, and mechanism of action.

Western Blot for PROTAC-Induced Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[5]

1. Cell Culture and Treatment:

-

Plate cells at a suitable density to ensure they are in the logarithmic growth phase during treatment.

-

Treat cells with a concentration range of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[6]

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[6]

3. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[6]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.[6]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the percentage of degradation against the PROTAC concentration.[5]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[7]

1. Reaction Setup:

-

Prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified target protein in an appropriate reaction buffer.[7]

-

In separate tubes, add the E3 ligase complex and either the PROTAC or a vehicle control.[7]

2. Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.

3. Western Blot Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the reaction products by SDS-PAGE and perform a Western blot as described above, using a primary antibody against the target protein.

-

A ladder of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.[7]

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex.

-

Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.[2]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex interactions.[2]

-

NanoBRET™ Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer to detect the proximity of the target protein and the E3 ligase within the cell upon PROTAC treatment.[8]

Visualizing the Process: Signaling Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Chloroacetamido-C-PEG3-C3-NHBoc: A Bifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-C-PEG3-C3-NHBoc is a heterobifunctional linker molecule of significant interest in the field of targeted protein degradation. Specifically, it is designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and application in the development of PROTACs. While this specific linker is commercially available, detailed experimental data in peer-reviewed literature is sparse. Therefore, this guide also incorporates representative protocols and data from structurally similar linkers to provide a practical framework for its use.

Chemical Properties and Structure

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The molecule possesses two key functional groups: a chloroacetamide group and a Boc-protected amine. The chloroacetamide moiety serves as a reactive handle for covalent conjugation to a ligand for a target protein of interest (POI), often by reacting with a nucleophilic residue like cysteine on the protein-binding ligand. The terminal Boc-protected amine, after deprotection, allows for the attachment of a ligand that binds to an E3 ubiquitin ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).

| Property | Value | Source |

| Chemical Formula | C17H33ClN2O6 | [2] |

| Molecular Weight | 396.91 g/mol | [2] |

| CAS Number | 934164-55-3 | [3] |

| Appearance | Varies (typically a solid or oil) | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | [2] |

Application in PROTAC Synthesis: A Step-by-Step Workflow

The synthesis of a PROTAC using this compound generally follows a two-step process involving the deprotection of the Boc group followed by coupling with the E3 ligase ligand, and then conjugation to the POI ligand. The order of these steps can be interchanged depending on the specific chemistry of the ligands.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Chloroacetamido-C-PEG3-C3-NHBoc to a Target Ligand

Introduction

Chloroacetamido-C-PEG3-C3-NHBoc is a heterobifunctional linker molecule widely utilized in the development of targeted therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker is composed of three key functional components:

-

A Chloroacetamide Group: An electrophilic warhead that serves as a reactive handle for covalent conjugation, primarily with nucleophilic thiol groups found in cysteine residues.[3][4]

-

A PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) chain that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][6]

-

A Boc-Protected Amine: A terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group can be deprotected under acidic conditions to reveal a free amine, which can then be coupled to another molecule of interest (e.g., an E3 ligase ligand or a target protein ligand).[7][8]

The chloroacetamide moiety reacts with thiols via a concerted SN2 mechanism, forming a stable thioether bond.[3] This specific reactivity makes it an excellent tool for selectively targeting cysteine residues in proteins or for conjugating with thiol-containing small molecule ligands.[4][9] The protocols outlined below provide a comprehensive guide for the deprotection of the Boc group and the subsequent conjugation of the chloroacetamide group to a target ligand.

Experimental Protocols

Two primary protocols are presented, which can be performed sequentially depending on the desired synthetic strategy. The order of operations—Boc deprotection followed by thiol conjugation, or vice versa—will depend on the stability of the target ligand to the conditions of each reaction.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to yield a free primary amine, which is then available for subsequent conjugation reactions. The standard method involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[7]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[7]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[7] The deprotected amine product will be more polar and should have a lower Rf value on TLC.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[7]

-

Neutralization (Workup):

-

Dissolve the resulting residue (the TFA salt of the amine) in an organic solvent like DCM.

-

Wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid and form the free amine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker with a free amine.

-

Protocol 2: Conjugation to a Thiol-Containing Ligand

This protocol details the reaction between the chloroacetamide group and a thiol-containing target ligand (e.g., a peptide with a cysteine residue). The reaction proceeds efficiently at or near neutral pH, as the deprotonated thiolate anion is the active nucleophile.[10]

Materials:

-

This compound (or its deprotected amine counterpart)

-

Thiol-containing target ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS, pH 7.4) or HEPES buffer.

-

Organic Co-solvent (if needed): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to aid in ligand solubility.

-

Reaction vial

-

Magnetic stirrer and stir bar

Procedure:

-

Ligand Dissolution: Dissolve the thiol-containing target ligand in the chosen reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent like DMF or DMSO can be added.

-

Linker Addition: Dissolve the chloroacetamide linker in the same buffer system (or co-solvent) and add it to the ligand solution. A slight molar excess of the linker (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the target ligand.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the reaction progress using analytical techniques such as LC-MS to track the disappearance of the starting materials and the appearance of the desired conjugate mass.

-

Quenching (Optional): If desired, the reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine or dithiothreitol (B142953) (DTT), to react with any excess chloroacetamide linker.

-

Purification: The final conjugate must be purified from unreacted starting materials and byproducts. See the Purification and Analysis section below for appropriate methods.

Data Presentation

The efficiency of the described reactions depends on several factors. The tables below summarize typical conditions and expected outcomes.

Table 1: Representative Conditions for Thiol-Chloroacetamide Conjugation

| Parameter | Condition | Rationale & Expected Outcome | Citation |

| pH | 7.0 - 8.5 | The reaction rate is dependent on the concentration of the nucleophilic thiolate anion (RS⁻). Higher pH increases thiolate concentration, accelerating the reaction. | [10] |

| Temperature | 20 - 37 °C | The reaction proceeds efficiently at room temperature. Slight warming can increase the rate but may risk side reactions depending on the ligand's stability. | [3] |

| Reactant Ratio | 1.1 - 1.5 eq. Linker | A slight excess of the chloroacetamide linker ensures complete conversion of the valuable thiol-containing ligand. | [9] |

| Reaction Time | 1 - 4 hours | Typically sufficient for near-quantitative conversion. Progress should be monitored by LC-MS. | [11] |

Table 2: Summary of Boc Deprotection Conditions

| Reagent | Concentration | Temperature | Typical Time | Notes | Citation |

| TFA in DCM | 20-50% (v/v) | 0 °C to RT | 1 - 2 hours | The most common and effective method. Scavengers like TIS can be added to prevent side reactions. | [7] |

| 4M HCl in Dioxane | 4 M | Room Temp. | 1 - 2 hours | A stronger acid system that can be used if TFA is ineffective. | [7] |

Table 3: Comparison of Purification Techniques for PEGylated Conjugates

| Technique | Principle | Advantages | Disadvantages | Citation |

| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Effective at removing small molecules (unreacted linker, salts). Gentle, non-denaturing conditions. | Low resolution between species of similar size (e.g., mono- vs. di-PEGylated products). | [][13] |

| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High resolution, capable of separating positional isomers. Excellent for analytical assessment and purification of peptides/small molecules. | Requires organic solvents, which can denature some biomolecules. | [][14] |

| Ion Exchange Chromatography (IEX) | Separation by net surface charge | Can separate molecules based on the degree of PEGylation, as the PEG chains can shield surface charges. | Resolution may decrease with higher degrees of PEGylation. | [][13] |

| Dialysis / Ultrafiltration | Separation by molecular weight cutoff | Simple method for removing small molecule impurities from large biomolecules (e.g., proteins). | Does not separate different PEGylated forms from the native biomolecule. | [14] |

Visualization of Experimental Workflow

The following diagram illustrates the two potential synthetic pathways for creating a final conjugate using the this compound linker.

Caption: Synthetic pathways for conjugating a target ligand.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 6. Chloroacetamido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 9. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Chloroacetamido-C-PEG3-C3-NHBoc: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-C-PEG3-C3-NHBoc is a functionalized linker molecule increasingly utilized in the development of targeted cancer therapies. Specifically, it serves as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins, offering a powerful strategy for therapeutic intervention in oncology.

This document provides detailed application notes and generalized protocols for the use of this compound in cancer research, focusing on its role in the creation of PROTACs for targeted protein degradation.

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The this compound molecule acts as this critical linker.

The mechanism of action involves the PROTAC molecule simultaneously binding to the target cancer-associated protein and an E3 ligase, forming a ternary complex. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.

Application Notes

The this compound linker possesses several features that make it suitable for PROTAC development in cancer research:

-

PEG Spacer: The triethylene glycol (PEG3) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. Improved solubility is crucial for administration and bioavailability.

-

Optimal Length and Flexibility: The length and flexibility of the linker are critical for the effective formation of the ternary complex. The C3 alkyl chains and PEG3 unit provide a balance of rigidity and flexibility to orient the target protein and E3 ligase optimally.

-

Functional Groups for Conjugation: This linker contains a chloroacetamido group and a Boc-protected amine. The chloroacetamido group can be used for covalent linkage to a ligand, for example, by reacting with a thiol group on a cysteine residue. The Boc-protected amine, after deprotection, provides a nucleophilic site for amide bond formation with a corresponding carboxylic acid on the other ligand.

Hypothetical Application: Targeting an Oncogenic Kinase

In this scenario, a known inhibitor of the kinase with a suitable functional group for linkage would be coupled to the deprotected amine of the linker. The chloroacetamido end of the linker would then be conjugated to a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).

Table 1: Hypothetical Quantitative Data for a Kinase-Targeting PROTAC

| Parameter | Value | Description |

| DC50 | 50 nM | The concentration of the PROTAC required to degrade 50% of the target kinase in cancer cells after 24 hours. |

| Dmax | >90% | The maximum percentage of target kinase degradation achieved with the PROTAC. |

| Cell Viability IC50 | 100 nM | The concentration of the PROTAC that inhibits the growth of cancer cells by 50%. |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Protocol 1: Synthesis of a PROTAC

This protocol outlines a general two-step synthesis for conjugating a target protein ligand (Ligand-POI) and an E3 ligase ligand (Ligand-E3) to the this compound linker.

Application Notes and Protocols for Chloroacetamido-C-PEG3-C3-NHBoc in Novel Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-C-PEG3-C3-NHBoc is a versatile, high-purity bifunctional linker molecule designed for the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a revolutionary class of drugs that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[2] This linker features a reactive chloroacetamide group for covalent conjugation to cysteine residues on a target protein ligand, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent coupling to an E3 ligase ligand.[1]

These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for the synthesis and evaluation of novel PROTACs and other targeted therapeutics.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C17H33ClN2O6 | MedChemExpress |

| Molecular Weight | 396.91 g/mol | MedChemExpress |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in DMSO (≥10 mM), DMF, and other organic solvents.[3] | MedChemExpress |

| Storage | Store at -20°C for long-term stability. | --- |

Application: PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

-

Amide Coupling: Formation of an amide bond between the deprotected amine of the linker and a carboxylic acid group on the E3 ligase ligand.

The chloroacetamide moiety is then used to conjugate the PROTAC to a cysteine-containing warhead that binds the protein of interest (POI).

Logical Workflow for PROTAC Synthesis

Caption: General workflow for synthesizing a PROTAC using the linker.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the primary amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Argon or Nitrogen gas

-

Rotary evaporator

-

Round bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (4-5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting residue, Chloroacetamido-C-PEG3-C3-NH2 as a TFA salt, can be used in the next step without further purification.

Protocol 2: Amide Coupling with an E3 Ligase Ligand

This protocol details the coupling of the deprotected linker to a carboxylic acid-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide).

Materials:

-

Chloroacetamido-C-PEG3-C3-NH2 TFA salt (from Protocol 1)

-

E3 ligase ligand with a carboxylic acid group

-

N,N-Dimethylformamide (DMF), anhydrous

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Argon or Nitrogen gas

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Preparative HPLC system for purification

Procedure:

-

Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF in a round bottom flask under an inert atmosphere.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the Chloroacetamido-C-PEG3-C3-NH2 TFA salt (1.1 equivalents) in a minimal amount of anhydrous DMF and add DIPEA (2.0 equivalents) to neutralize the salt.

-

Add the neutralized linker solution to the activated E3 ligase ligand mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the chloroacetamide-linker-E3 ligase conjugate.

Protocol 3: Conjugation to a Cysteine-Containing Warhead

This protocol describes the final step of conjugating the chloroacetamide-functionalized linker-E3 ligase to a cysteine-containing warhead that targets the protein of interest.

Materials:

-

Chloroacetamide-linker-E3 ligase conjugate (from Protocol 2)

-

Cysteine-containing warhead (POI ligand)

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer, pH 7.4-8.0

-

Organic co-solvent if needed (e.g., DMSO, DMF)

-

Preparative HPLC system for purification

Procedure:

-

Dissolve the cysteine-containing warhead (1.0 equivalent) in the chosen aqueous buffer. An organic co-solvent may be used to aid solubility.

-

Dissolve the chloroacetamide-linker-E3 ligase conjugate (1.0-1.2 equivalents) in a minimal amount of a compatible solvent (e.g., DMSO).

-

Add the solution of the chloroacetamide-linker-E3 ligase conjugate to the solution of the warhead.

-

Stir the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction proceeds via an SN2 mechanism.[4]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Quantitative Data

Table 1: Reaction Kinetics of Chloroacetamide with Cysteine

The reaction between the chloroacetamide group and the thiol of a cysteine residue is a critical step in the synthesis of the final therapeutic. The rate of this reaction is pH-dependent.

| pH | Apparent Second-Order Rate Constant (ko) (L·mol⁻¹·s⁻¹) at 30°C |

| 6.50 | 0.239 |

| 7.00 | 0.667 |

| 7.50 | 1.94 |

| 8.00 | 4.24 |

| 8.50 | 7.02 |

| 9.00 | 9.70 |

| 9.50 | 12.9 |

| 10.00 | 18.7 |

| 10.50 | 40.0 |

| Data adapted from a study on the kinetics of the reaction between chloroacetamide and cysteine.[5] |

Table 2: Representative Degradation Efficiency of PROTACs with PEG Linkers

The efficacy of a PROTAC is typically measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The length and composition of the PEG linker can significantly impact these parameters.

| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | PEG2 | 15 | >90 | HeLa |

| BRD4 | PEG4 | 8 | >95 | HeLa |

| BTK | PEG3 | 2.2 | 97 | Mino |

| PI3K | PEG-based | 42.23 | 88.6 | MDA-MB-231 |

| mTOR | PEG-based | 45.4 | 74.9 | MDA-MB-231 |

| This table presents a compilation of representative data from various studies on PROTACs utilizing PEG linkers and may not be specific to the this compound linker. Actual values will be target and cell line dependent.[6][7] |

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC facilitates the degradation of a target Protein of Interest (POI) through the ubiquitin-proteasome pathway.

Caption: PROTAC-mediated degradation of a target protein.

Key Experimental Workflows

Workflow for Western Blot Analysis of Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.